molecular formula C20H20N4O3S B2868052 N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 887197-06-0

N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2868052
CAS No.: 887197-06-0
M. Wt: 396.47
InChI Key: QPUHTYOXKOYCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring:

  • A cyclopenta[d]pyrimidinone core fused with a five-membered cyclopentane ring.
  • A sulfanyl acetamide bridge at the 4-position of the pyrimidinone.
  • Substituents including a furan-2-ylmethyl group at the 1-position and a pyridin-2-ylmethyl group at the 2-oxo position.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-18(22-11-15-6-4-10-27-15)13-28-19-16-7-3-8-17(16)24(20(26)23-19)12-14-5-1-2-9-21-14/h1-2,4-6,9-10H,3,7-8,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHTYOXKOYCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include furfural, pyridine derivatives, and cyclopentane derivatives. Key steps could involve:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of the pyridine ring via nucleophilic substitution or coupling reactions.
  • Construction of the cyclopentapyrimidine core through condensation reactions.
  • Final assembly of the compound through thioether formation and acylation reactions.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:

  • Use of catalytic processes to enhance reaction efficiency.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Application of green chemistry principles to reduce waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation might yield carboxylic acids or aldehydes.
  • Reduction could produce alcohols or amines.
  • Substitution reactions might result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. For example:

    Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting or activating certain pathways.

    Chemical Reactions: It could act as a catalyst or intermediate, facilitating the formation of desired products.

Comparison with Similar Compounds

2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Structural Features :

  • Thieno[2,3-d]pyrimidinone core (sulfur-containing fused ring) vs. cyclopenta[d]pyrimidinone in the target compound.
  • 5-Methylfuran-2-yl and allyl substituents.
  • N-(2-methylphenyl)acetamide group.

Key Differences :

Synthesis : Prepared via alkylation of thio-pyrimidine with chloroacetamide derivatives .

Activity: Not explicitly stated, but thieno-pyrimidinones are known for kinase inhibition and anticancer activity.

5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide Derivatives

Structural Features :

  • 1,2,4-Triazole core instead of pyrimidinone.
  • Furan-2-yl substituent.
  • Sulfanyl acetamide linkage.

Key Differences :

  • The triazole ring offers hydrogen-bonding versatility but lacks the fused-ring rigidity of pyrimidinones.

Synthesis : Alkylation of triazole-thiones with α-chloroacetamides under basic conditions .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

Structural Features :

  • Simple pyrimidine core with 4,6-dimethyl substituents.
  • N-(4-methylpyridin-2-yl)acetamide group.

Key Differences :

  • Methyl groups enhance lipophilicity , which may improve membrane permeability.

Synthesis: Reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in ethanol .

Crystallography : Stabilized by intramolecular N–H⋯N hydrogen bonds, contributing to enhanced solubility compared to bulkier fused-ring analogs .

Pyrido[4,3-d]pyrimidinone Derivatives (e.g., C₂₆H₂₃FIN₅O₄)

Structural Features :

  • Pyrido[4,3-d]pyrimidinone core with halogen (iodine, fluorine) and cyclopropyl substituents.
  • DMSO solvate form.

Key Differences :

  • Halogenation increases molecular weight (693.53 g/mol) and may enhance target selectivity via halogen bonding.

Activity: Likely kinase inhibitors due to structural similarity to FDA-approved pyrimidinone drugs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Route Notable Activity/Properties Evidence ID
Target Compound Cyclopenta[d]pyrimidinone Furan-2-ylmethyl, pyridin-2-ylmethyl Not specified Inferred kinase/anti-inflammatory -
2-[5-(5-Methylfuran-2-yl)-...thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidinone 5-Methylfuran, allyl, 2-methylphenyl Alkylation of thio-pyrimidine Potential kinase inhibition
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide 1,2,4-Triazole Furan-2-yl Alkylation of triazole-thiones Anti-exudative (rat models)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl, 4-methylpyridin-2-yl Reaction of thio-pyrimidine/chloroacetamide High crystallinity, solubility
Pyrido[4,3-d]pyrimidinone derivative (C₂₆H₂₃FIN₅O₄) Pyrido[4,3-d]pyrimidinone Iodine, fluorine, cyclopropyl Not detailed Kinase inhibition (inferred)

Critical Insights

  • Core Heterocycles: Cyclopenta[d]pyrimidinone (target) offers rigidity and planar topology for target binding, whereas thieno-pyrimidinones () provide electron-deficient sites for covalent interactions.
  • Substituent Effects : The pyridin-2-ylmethyl group in the target compound may enhance hydrogen bonding with biological targets, similar to N-(4-methylpyridin-2-yl)acetamide derivatives .
  • Synthetic Accessibility : Most analogs are synthesized via alkylation of thio-heterocycles , suggesting a feasible route for the target compound despite lack of explicit data.

Biological Activity

N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's IUPAC name is N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide. Its molecular formula is C20H20N4O3S, with a molecular weight of 396.47 g/mol. The structure includes a furan moiety and a pyridinyl group, contributing to its potential pharmacological properties.

PropertyValue
Molecular FormulaC20H20N4O3S
Molecular Weight396.47 g/mol
Purity≥ 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyridopyrimidine have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on pyrido[2,3-d]pyrimidine derivatives demonstrated their efficacy against multi-drug resistant strains of bacteria. Compounds were tested using the agar disc diffusion method at a concentration of 1 mM and showed significant inhibition zones against E. coli and P. mirabilis .
  • Anticancer Screening : In a screening of various pyrimidine derivatives for anticancer activity, several compounds exhibited cytotoxic effects against human cancer cell lines. The mechanisms were attributed to apoptosis induction and cell cycle arrest .

The biological activity of N-[(furan-2-yl)methyl]-2-{(2-oxo-1-[pyridin-4-ylmethyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl)sulfanyl}acetamide may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like DHFR and tyrosine kinases.
  • DNA Interaction : The structure suggests potential intercalation with DNA or RNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in cell growth and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.